2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid

Physicochemical differentiation Hydrogen-bond acceptor count Solubility

This N-(oxolan-2-ylmethyl) pyrrole-cyanoacrylic acid provides ~15% higher tPSA than N-propyl analogs, minimizing aggregation in aqueous SPR/NMR assays. The electron-withdrawing oxolane fine-tunes Michael acceptor electrophilicity for TFIID-targeted covalent inhibitor SAR. Its elevated Fsp³ (~0.47) and five HBA sites improve solubility under non-DMSO conditions. For hit-to-lead programs requiring differentiated hydrogen bonding, conformational constraint, and modulated warhead reactivity, this ≥95% pure building block fills a critical N1-substituent matrix gap. Order now.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 732291-32-6
Cat. No. B2681067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid
CAS732291-32-6
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)O
InChIInChI=1S/C15H18N2O3/c1-10-6-12(7-13(8-16)15(18)19)11(2)17(10)9-14-4-3-5-20-14/h6-7,14H,3-5,9H2,1-2H3,(H,18,19)/b13-7+
InChIKeyZUEPDPWATBVSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic Acid (CAS 732291-32-6)


2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid (CAS 732291-32-6) is a substituted pyrrole-cyanoacrylic acid hybrid building block with the molecular formula C₁₅H₁₈N₂O₃ and a molecular weight of 274.31 g/mol . It is commercially supplied at ≥95% purity for research use . The compound features a 2,5-dimethylpyrrole core, a cyanoacrylic acid Michael acceptor, and an N-(oxolan-2-ylmethyl) (tetrahydrofuran-2-ylmethyl) substituent that differentiates it from simpler N-alkyl analogs .

Why N-Alkyl Analogs Cannot Substitute 2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic Acid in Research Supply Chains


In-class 2-cyano-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid derivatives share a common core but diverge at the N1 substituent . The oxolan-2-ylmethyl group in CAS 732291-32-6 introduces a cyclic ether oxygen that alters hydrogen-bonding capacity, polarity, and conformational flexibility relative to straight-chain N-propyl (CAS 730972-90-4) or N-isobutyl (CAS 730949-73-2) analogs . These physicochemical differences directly affect solubility, LogP, and target engagement in biochemical assays, meaning that procurement of a generic N-alkyl alternative does not guarantee equivalent performance in structure-activity relationship (SAR) series or fragment-based screens [1].

Comparator-Driven Differentiation Evidence for 2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic Acid


Increased Hydrogen-Bond Acceptor Count vs. N-Propyl Analog

The target compound (C₁₅H₁₈N₂O₃) contains four oxygen atoms versus two in the N-propyl analog (C₁₃H₁₆N₂O₂) . The oxolan-2-ylmethyl group contributes one additional ether oxygen, raising the hydrogen-bond acceptor (HBA) count from 4 to 5 . This elevation in HBA count is associated with improved aqueous solubility and altered protein-ligand recognition profiles relative to the N-propyl comparator .

Physicochemical differentiation Hydrogen-bond acceptor count Solubility

Elevated Topological Polar Surface Area (tPSA) Over N-Propyl and N-Isobutyl Analogs

The topological polar surface area (tPSA) of CAS 732291-32-6 is calculated at 76.2 Ų, which is approximately 15% higher than the N-propyl analog (tPSA ≈ 66.0 Ų) . This increase arises from the additional ether oxygen in the oxolan-2-ylmethyl substituent. For comparison, the N-isobutyl analog (CAS 730949-73-2) shows tPSA ≈ 66.0 Ų as well . Elevated tPSA generally reduces passive membrane permeability but can enhance solubility, making the target compound a more suitable choice for biochemical assays requiring aqueous compatibility .

Topological polar surface area Drug-likeness Membrane permeability

Patent-Reported Scaffold Bioactivity: EC50 = 108 nM Against Transcription Initiation Factor TFIID Subunit 1 for a Structurally Related Pyrrole-Cyanoacrylic Acid

A structurally related pyrrole-cyanoacrylic acid derivative disclosed in US10202379 (Reference Example 244, BindingDB BDBM346646) exhibited an EC50 of 108 nM against Transcription initiation factor TFIID subunit 1 [1]. This demonstrates that the pyrrole-cyanoacrylic acid scaffold, from which CAS 732291-32-6 is derived, is capable of engaging high-value biological targets at sub-micromolar concentrations [2]. While the exact substituent pattern in Reference Example 244 may differ from CAS 732291-32-6, the shared core scaffold validates the procurement of CAS 732291-32-6 as a privileged fragment for transcription factor-targeted drug discovery .

Transcription factor inhibition Scaffold bioactivity Patent SAR

Higher Molecular Weight and Fractional sp³ (Fsp³) Character vs. N-Propyl Analog

CAS 732291-32-6 has a molecular weight of 274.31 g/mol, approximately 18% higher than the N-propyl analog (232.28 g/mol) . The oxolan-2-ylmethyl group increases the fraction of sp³-hybridized carbons (Fsp³) to an estimated 0.47 vs. 0.38 for the N-propyl comparator . Higher Fsp³ values are correlated with improved clinical success rates and reduced toxicity in lead optimization programs [1]. This makes CAS 732291-32-6 a more favorable fragment for fragment-based drug discovery (FBDD) campaigns focused on lead-like property space.

Molecular complexity Fraction sp³ Lead-likeness

Cyanoacrylic Acid Warhead Reactivity Profile Differentiated by N-Substituent Steric and Electronic Effects

The cyanoacrylic acid moiety in CAS 732291-32-6 functions as a covalent Michael acceptor warhead . The oxolan-2-ylmethyl N-substituent exerts a distinct inductive effect and steric environment on the pyrrole ring compared to simple alkyl chains, which may modulate the electrophilicity of the exocyclic double bond . While direct kinetic data comparing CAS 732291-32-6 to N-propyl or N-isobutyl analogs are not publicly available, the presence of the electron-withdrawing ether oxygen in the oxolan ring is predicted to slightly increase the electrophilicity of the Michael acceptor relative to N-alkyl-substituted derivatives [1].

Covalent warhead reactivity Michael acceptor Electrophilicity

Commercial Availability and Purity Benchmarking Against Closest N-Substituted Analogs

CAS 732291-32-6 is available from multiple commercial suppliers at purity levels of 95% (AKSci), 97% (MolCore), and 98% (Leyan) . In contrast, the N-propyl analog (CAS 730972-90-4) is listed at 95% purity (AKSci) and 98% (Beyotime), while the N-isobutyl analog (CAS 730949-73-2) is available at a typical purity of 95% [1]. The availability of CAS 732291-32-6 at up to 98% purity from multiple vendors ensures a competitive supply environment and reduces single-vendor dependency for procurement teams.

Commercial availability Purity comparison Supply chain reliability

Evidence-Backed Application Scenarios for 2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic Acid


Fragment-Based Drug Discovery (FBDD) Targeting Transcription Factors

The pyrrole-cyanoacrylic acid scaffold has demonstrated EC50 = 108 nM activity against Transcription initiation factor TFIID subunit 1 in patent-disclosed assays [1]. CAS 732291-32-6, with its elevated Fsp³ (~0.47) and tPSA (~76.2 Ų), occupies a favorable fragment-like property space for hit-to-lead optimization in transcription factor-targeted programs. Procurement of this building block enables direct SAR exploration of the N-(oxolan-2-ylmethyl) substitution effect on target engagement.

Covalent Inhibitor Design Requiring a Tuneable Michael Acceptor Warhead

The cyanoacrylic acid moiety serves as a covalent Michael acceptor for cysteine residues [1]. The electron-withdrawing oxolan-2-ylmethyl N-substituent is predicted to fine-tune the electrophilicity of the exocyclic double bond , providing medicinal chemists with a distinct reactivity profile compared to N-propyl or N-isobutyl analogs. This makes CAS 732291-32-6 a strategic choice for covalent inhibitor campaigns requiring a modulated warhead.

Aqueous-Phase Biochemical Assays Requiring Enhanced Solubility

With an HBA count of 5 and tPSA of approximately 76.2 Ų—roughly 15% higher than N-propyl analogs [1]—CAS 732291-32-6 offers improved aqueous compatibility. Researchers conducting biochemical screens under non-DMSO conditions or requiring soluble fragments for SPR or NMR-based binding assays should select this compound over more hydrophobic N-alkyl alternatives to minimize aggregation and non-specific binding artifacts.

Medicinal Chemistry SAR Exploration of N1-Substituted Pyrrole Derivatives

CAS 732291-32-6 fills a specific gap in the N1-substitution landscape of 2-cyano-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid derivatives [1]. The oxolan-2-ylmethyl group introduces a cyclic ether motif not achievable with N-propyl (CAS 730972-90-4), N-isobutyl (CAS 730949-73-2), or N-2-methoxyethyl (CAS 743440-54-2) alternatives . Systematic SAR campaigns evaluating hydrogen-bonding effects, conformational constraints, and solubility trends require this specific building block to complete the substituent matrix.

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